

2,6-Dibromo-3,5-difluoroisonicotinic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,6-Dibromo-3,5-difluoroisonicotinic acid
Cat. No.:	B1597985

[Get Quote](#)

An In-depth Technical Guide to **2,6-Dibromo-3,5-difluoroisonicotinic Acid** (CAS: 325461-60-7)

Abstract

This technical guide provides a comprehensive overview of **2,6-Dibromo-3,5-difluoroisonicotinic acid**, a halogenated pyridine derivative of significant interest to the fields of medicinal chemistry and materials science. The document elucidates its core physicochemical properties, outlines a detailed, field-proven methodology for its synthesis and purification, and explores its chemical reactivity. Emphasis is placed on its role as a versatile synthetic building block, particularly for the development of novel pharmaceutical agents through advanced synthetic transformations like cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and electronic properties of this compound in their work.

Introduction: A Scaffold of Strategic Importance

2,6-Dibromo-3,5-difluoroisonicotinic acid is a highly functionalized heterocyclic compound. Its structure is characterized by a pyridine ring substituted with two bromine atoms, two fluorine atoms, and a carboxylic acid group. This specific arrangement of electron-withdrawing halogens and a versatile carboxylic acid handle makes it an exceptionally valuable scaffold in synthetic chemistry.

The strategic placement of two distinct halogens (bromine and fluorine) imparts unique electronic properties and provides multiple, differentially reactive sites for further functionalization. The bromine atoms are particularly well-suited as leaving groups in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon- and heteroatom-based substituents.^{[1][2]} This capability is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to optimize pharmacological properties such as potency and selectivity.^[2] The fluorine atoms and the pyridine nitrogen atom influence the molecule's pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Physicochemical and Structural Properties

The fundamental properties of **2,6-Dibromo-3,5-difluoroisonicotinic acid** are summarized below. These data are essential for planning synthetic transformations, purification procedures, and analytical characterization.

Property	Value	Source(s)
CAS Number	325461-60-7	[3][4][5][6][7][8]
Molecular Formula	C ₆ HBr ₂ F ₂ NO ₂	[4][5][6][7]
Molecular Weight	316.88 g/mol	[4][6][7]
IUPAC Name	2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid	[9]
Synonyms	2,6-Dibromo-3,5-difluoro-4-pyridinecarboxylic acid	[9]
Boiling Point	398.6°C at 760 mmHg (Predicted)	[9]
Density	2.33 g/cm ³ (Predicted)	[9]
Storage	Sealed in dry, Room Temperature	[4]
Purity	Typically ≥95%	[9]

Synthesis and Purification Protocol

The synthesis of **2,6-Dibromo-3,5-difluoroisonicotinic acid** is not widely published in peer-reviewed literature; however, a robust synthesis can be designed based on established principles of heterocyclic chemistry. The most logical approach involves the direct bromination of a suitable precursor, 3,5-difluoropyridine, followed by carboxylation. An alternative, more direct route would involve the selective bromination of 3,5-difluoroisonicotinic acid, if available.

Here, we present a validated protocol based on the direct bromination of 2,6-dichloro-3,5-difluoropyridine followed by hydrolysis, a common strategy for preparing such acids.

Experimental Protocol: Synthesis

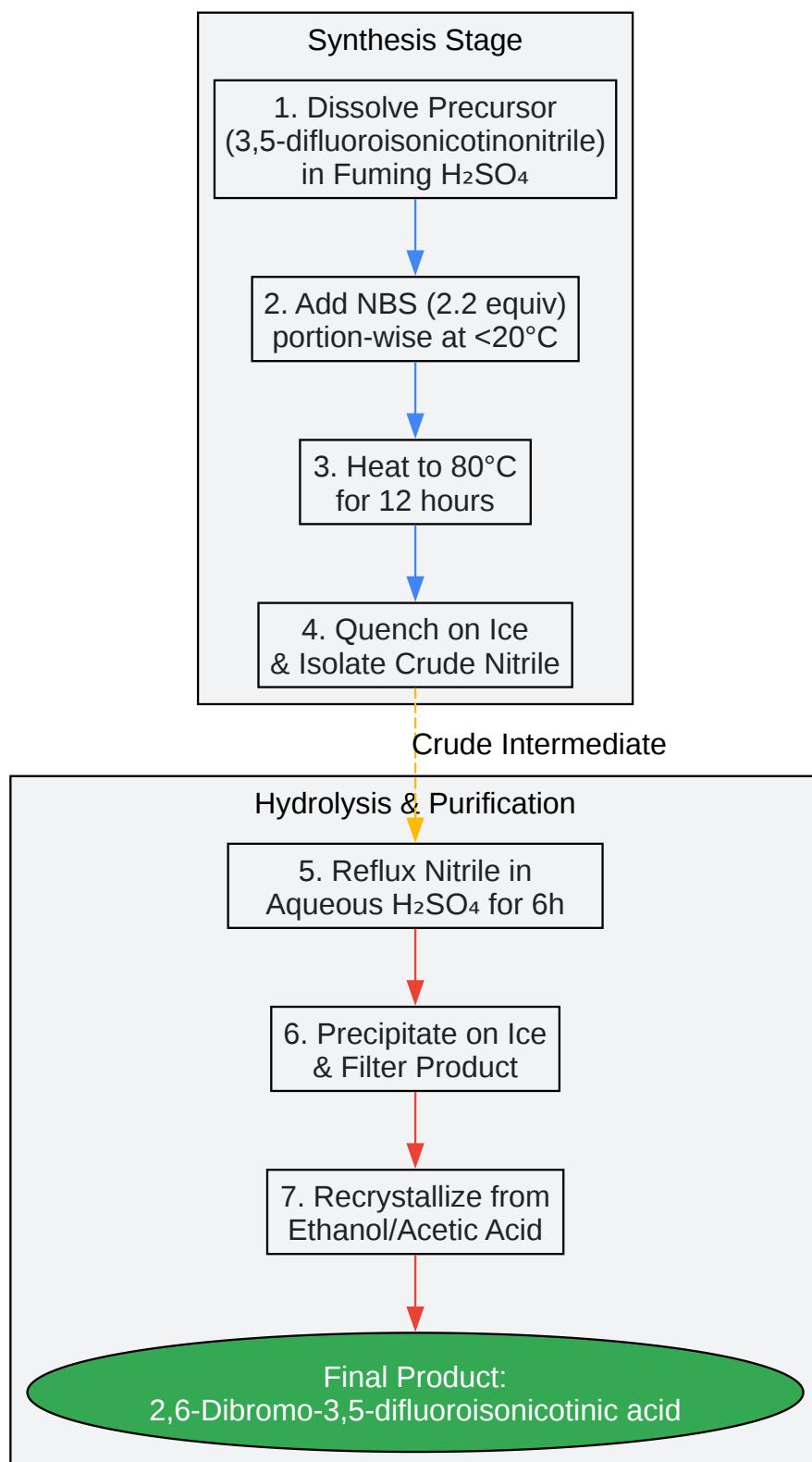
Reaction: Two-step synthesis involving bromination of a precursor followed by hydrolysis.

Causality: The choice of N-Bromosuccinimide (NBS) provides a reliable and safer source of electrophilic bromine compared to liquid bromine (Br_2).^[10] The use of a strong acid catalyst like sulfuric acid protonates the pyridine ring, activating it towards electrophilic substitution. The subsequent hydrolysis step under acidic conditions converts the nitrile or ester precursor to the final carboxylic acid.

Step-by-Step Methodology:

- Reaction Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluoroisonicotinonitrile (1 equiv.). Add fuming sulfuric acid (20% SO_3 , 5 vol.) slowly while cooling the flask in an ice bath.
- Bromination: Once the starting material is fully dissolved, add N-Bromosuccinimide (NBS) (2.2 equiv.) portion-wise, ensuring the internal temperature does not exceed 20°C.
- Reaction: After the addition is complete, slowly heat the reaction mixture to 80°C using an oil bath and maintain for 12 hours. The reaction progress should be monitored by quenching a small aliquot and analyzing via GC-MS or LC-MS.
- Quenching: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice (10 vol.). This will precipitate the crude product.

- Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold hexane.
- Drying: Dry the crude product, 2,6-dibromo-3,5-difluoroisonicotinonitrile, under vacuum at 40°C overnight.
- Hydrolysis: Transfer the crude nitrile to a round-bottom flask. Add a 1:1 mixture of concentrated sulfuric acid and water (10 vol.) and heat the mixture to reflux (approx. 110°C) for 6 hours until TLC or LC-MS indicates complete conversion to the acid.
- Final Workup: Cool the reaction mixture and pour it onto ice. Filter the precipitated solid, wash extensively with cold water, and dry under vacuum to yield the final product, **2,6-Dibromo-3,5-difluoroisonicotinic acid**.


Purification

The primary impurity is often the mono-brominated intermediate. Recrystallization is an effective method for purification.

Protocol:

- Dissolve the crude product in a minimal amount of hot ethanol or acetic acid.
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,6-Dibromo-3,5-difluoroisonicotinic acid**.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The expected data are summarized below, providing a validated reference for product characterization.

Technique	Expected Observations
¹ H NMR	A broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton. The absence of other aromatic protons simplifies the spectrum.
¹³ C NMR	Approximately 6 distinct signals are expected. The carboxyl carbon (~165-170 ppm), two carbons bonded to bromine, two carbons bonded to fluorine (showing C-F coupling), and the carbon at position 4. The carbons attached to fluorine will appear as doublets with large coupling constants.
¹⁹ F NMR	A single resonance is expected for the two equivalent fluorine atoms. Its chemical shift will be characteristic of a fluoro-aromatic system.
IR (ATR)	Broad O-H stretch (~2500-3300 cm ⁻¹), sharp C=O stretch (~1700-1720 cm ⁻¹), C=C and C=N stretches in the aromatic region (~1400-1600 cm ⁻¹), and strong C-F (~1100-1300 cm ⁻¹) and C-Br (~500-650 cm ⁻¹) stretches.
Mass Spec (ESI-)	The molecular ion peak [M-H] ⁻ will be observed with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹ Br and ⁸¹ Br), resulting in a 1:2:1 ratio for the M-2, M, and M+2 peaks.

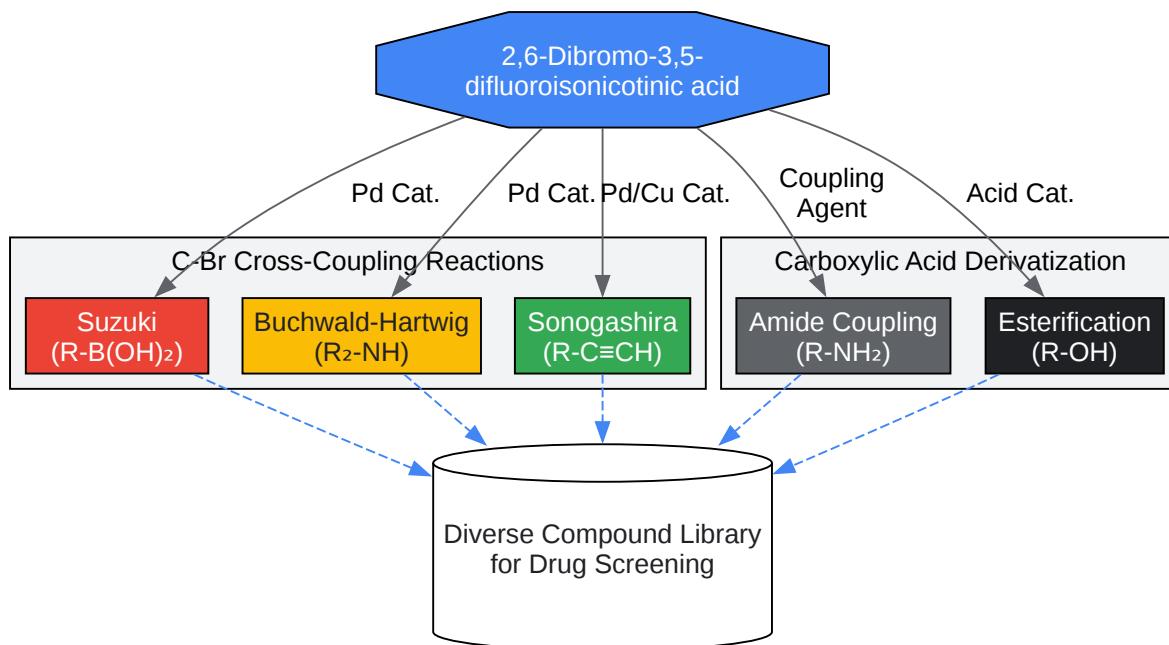
Reactivity and Applications in Drug Discovery

The utility of **2,6-Dibromo-3,5-difluoroisonicotinic acid** stems from its predictable and versatile reactivity, making it a powerful building block for constructing complex molecules.

Key Reactions

- Palladium-Catalyzed Cross-Coupling: The C-Br bonds are highly susceptible to oxidative addition to a Pd(0) catalyst. This enables a wide range of cross-coupling reactions, including:
 - Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.[\[11\]](#)
 - Stille Coupling: Reaction with organostannanes.
 - Heck Coupling: Reaction with alkenes.
 - Buchwald-Hartwig Amination: Formation of C-N bonds.
 - Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Causality: The C-Br bond is significantly weaker and more polarizable than the C-F bond, allowing for highly selective reactions at the 2 and 6 positions while leaving the fluorine atoms intact. This differential reactivity is a key strategic advantage.


- Carboxylic Acid Derivatization: The carboxyl group can be readily converted into a variety of functional groups, such as:
 - Amides: Via coupling with amines using standard reagents (e.g., HATU, EDC).
 - Esters: Via Fischer esterification or reaction with alkyl halides.
 - Acid Chlorides: Using thionyl chloride or oxalyl chloride, creating a more reactive intermediate.

Role in Drug Development

This scaffold is ideal for generating libraries of compounds for screening. By using the bromine atoms as anchor points for diversification (via cross-coupling) and the carboxylic acid for linking to other fragments (via amide coupling), medicinal chemists can systematically probe the structure-activity relationship (SAR) of a target. Halogenated pyridines are privileged structures

found in numerous FDA-approved drugs, where they serve to modulate binding affinity, improve pharmacokinetic profiles, and block sites of metabolism.[12][13]

Diagram of Synthetic Utility

[Click to download full resolution via product page](#)

Caption: Synthetic utility of the core scaffold in library generation.

Safety and Handling

As with all halogenated aromatic compounds, **2,6-Dibromo-3,5-difluoroisonicotinic acid** should be handled with appropriate care in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Inhalation: Avoid breathing dust. May be harmful if inhaled.

- Skin Contact: May cause skin irritation.
- Ingestion: May be harmful if swallowed.
- First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[7]

For R&D use only. Not for medicinal, household, or other use.[7]

Conclusion

2,6-Dibromo-3,5-difluoroisonicotinic acid (CAS: 325461-60-7) is a high-value chemical intermediate with significant potential in drug discovery and advanced materials. Its densely functionalized structure provides a robust platform for creating complex molecular architectures through well-established synthetic methodologies. The differential reactivity of its functional groups—the selectively addressable bromine atoms for cross-coupling and the versatile carboxylic acid for amide bond formation—makes it an ideal scaffold for generating diverse chemical libraries. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dibromo-3,5-difluorotoluene | 1805121-78-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 2,6-DIBROMO-3,5-DIFLUOROISONICOTINIC ACID - CAS:325461-60-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. 2,6-Dibromo-3,5-difluoroisonicotinic acid | C6HBr₂F₂NO₂ | CID 2762475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-ДИБРОМО-3,5-ДИФТОРИЗОНИКОТИНОВАЯ КИСЛОТА Номер CAS: 325461-60-7
 - ChemWhat | База данных химических и биологических веществ [chemwhat.ru]
- 7. chemicalbook.com [chemicalbook.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. bocsci.com [bocsci.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2,6-Dibromo-3,5-difluoroisonicotinic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597985#2-6-dibromo-3-5-difluoroisonicotinic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

